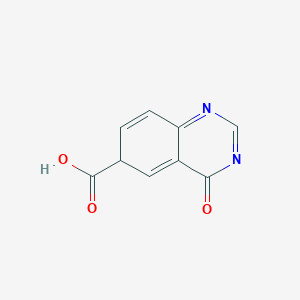![molecular formula C16H27N2O6- B12360720 1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate](/img/structure/B12360720.png)
1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Boc-4-(Boc-amino)piperidine-4-carboxylic acid is a compound with the molecular formula C16H28N2O6. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups, which are commonly used in organic synthesis to protect amine functionalities during chemical reactions .
準備方法
The synthesis of 1-Boc-4-(Boc-amino)piperidine-4-carboxylic acid typically involves the protection of the amine groups on the piperidine ring with Boc groups. One common synthetic route includes the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA). The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
1-Boc-4-(Boc-amino)piperidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The Boc-protected amine groups can be selectively deprotected using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: Oxidation of the compound can be achieved using oxidizing agents such as potassium permanganate, leading to the formation of carboxylic acids.
Common reagents and conditions used in these reactions include TFA for deprotection, sodium borohydride for reduction, and potassium permanganate for oxidation. The major products formed from these reactions include free amines, alcohols, and carboxylic acids .
科学的研究の応用
1-Boc-4-(Boc-amino)piperidine-4-carboxylic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-Boc-4-(Boc-amino)piperidine-4-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc groups protect the amine functionalities from unwanted reactions, allowing for selective reactions at other sites on the molecule. Upon completion of the desired reactions, the Boc groups can be removed under acidic conditions to yield the free amine .
類似化合物との比較
1-Boc-4-(Boc-amino)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
4-Amino-1-Boc-piperidine: This compound has a single Boc-protected amine group and is used in similar applications as a protecting group in organic synthesis.
1-Boc-piperidine-4-carboxaldehyde: This compound contains a Boc-protected amine and an aldehyde group, making it useful in the synthesis of various heterocyclic compounds.
3-(Boc-amino)piperidine: This compound has a Boc-protected amine group at the 3-position of the piperidine ring and is used in the synthesis of pharmaceuticals and other biologically active molecules.
The uniqueness of 1-Boc-4-(Boc-amino)piperidine-4-carboxylic acid lies in its dual Boc protection, which provides enhanced stability and selectivity in synthetic applications .
特性
分子式 |
C16H27N2O6- |
|---|---|
分子量 |
343.40 g/mol |
IUPAC名 |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate |
InChI |
InChI=1S/C16H28N2O6/c1-14(2,3)23-12(21)17-16(11(19)20)7-9-18(10-8-16)13(22)24-15(4,5)6/h7-10H2,1-6H3,(H,17,21)(H,19,20)/p-1 |
InChIキー |
AFEAWYLBSVKOAY-UHFFFAOYSA-M |
正規SMILES |
CC(C)(C)OC(=O)NC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[2-ethoxy-5-(2,2,3,3-tetradeuterio-4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12360651.png)

![4-amino-N-[(2E)-1-methylpyrrolidin-2-ylidene]benzenesulfonamide](/img/structure/B12360660.png)



![2-[(3-hydroxy-4-methoxyphenyl)methylamino]-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]benzamide](/img/structure/B12360708.png)

![2-(6-azaspiro[2.5]octan-6-yl)-N-[1-(3,3-difluorocyclobutyl)pyrazolo[3,4-b]pyridin-6-yl]-4-(2-hydroxyethylsulfonylamino)benzamide](/img/structure/B12360713.png)
![N-tert-butyl-3-[(2-chloro-5-methylidenepyrimidin-4-ylidene)amino]benzenesulfonamide](/img/structure/B12360714.png)


